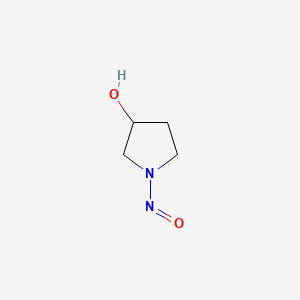

1-nitrosopyrrolidin-3-ol

概要

説明

1-nitrosopyrrolidin-3-ol is a chemical compound with the molecular formula C4H8N2O2. It is a metabolite of piperazine, an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms

準備方法

The synthesis of 1-nitrosopyrrolidin-3-ol can be achieved through several methods. One common approach involves the nitrosation of 3-hydroxypyrrolidine using nitrosating agents such as sodium nitrite in the presence of an acid . The reaction conditions typically include maintaining a low temperature to prevent decomposition and ensuring an acidic environment to facilitate the nitrosation process.

Industrial production methods for this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity this compound for various applications.

化学反応の分析

1-nitrosopyrrolidin-3-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Oxidation: When subjected to oxidation, this compound can form various oxidized products, depending on the reaction conditions.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: Substitution reactions involving this compound can lead to the formation of different substituted pyrrolidine derivatives.

科学的研究の応用

Cancer Research

1-Nitrosopyrrolidin-3-ol is primarily studied for its carcinogenic properties. It is classified as a nitrosamine, a group of compounds known for their potential to induce cancer. The following points summarize its relevance in cancer research:

- Mechanism of Action : Nitrosamines like this compound are formed through the nitrosation of secondary amines. They can lead to the formation of DNA adducts, which are critical in understanding their carcinogenic potential. Studies have shown that these adducts can result in mutations that may lead to cancer development .

- Animal Studies : Research involving animal models has demonstrated the carcinogenic effects of this compound. For instance, studies on hamsters indicated that exposure to nitrosamines can lead to tumors in various organs, emphasizing the need for further investigation into their mechanisms and pathways .

- Epidemiological Studies : The presence of nitrosamines in food products and their correlation with cancer incidence has been a subject of extensive epidemiological studies. The detection of N-nitrosopyrrolidine and its metabolites in human tissues raises concerns about dietary exposure and cancer risk .

Metabolic Studies

The metabolic pathways of this compound have been explored to understand how it is processed within biological systems:

- Metabolite Identification : Research has identified various metabolites resulting from the biotransformation of this compound. These metabolites are crucial for assessing the compound's toxicity and potential health risks associated with exposure .

- DNA Interaction Studies : Investigations into how this compound interacts with DNA have revealed that it forms specific adducts that can be quantified. Such studies are vital for understanding the compound's role as a mutagen and its implications for human health .

Drug Safety and Regulatory Concerns

The detection of nitrosamines, including this compound, in pharmaceutical products has raised significant regulatory concerns:

- Contamination in Pharmaceuticals : Regulatory agencies have identified nitrosamines as impurities in certain drug products, leading to recalls and heightened scrutiny. The presence of these compounds necessitates rigorous testing and control measures during drug manufacturing processes to ensure patient safety .

- Guidelines for Testing : The European Medicines Agency has issued guidelines for assessing the risk posed by nitrosamine impurities in medicinal products. These guidelines emphasize the importance of identifying and quantifying nitrosamines like this compound to mitigate potential health risks associated with their presence in pharmaceuticals .

Case Studies

Several case studies highlight the applications and implications of this compound:

| Study Title | Findings | Implications |

|---|---|---|

| Carcinogenicity of Nitrosamines | Demonstrated tumor formation in hamsters exposed to nitrosamines | Highlights the need for caution regarding dietary nitrosamine exposure |

| Metabolic Activation Studies | Identified key metabolites linked to DNA damage | Provides insight into potential mechanisms of action leading to carcinogenicity |

| Regulatory Review on Nitrosamines | Documented presence of nitrosamines in pharmaceuticals | Led to increased regulatory scrutiny and improved testing protocols |

作用機序

The mechanism of action of 1-nitrosopyrrolidin-3-ol involves its interaction with various molecular targets and pathways. As a nitroso compound, it can undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins . These interactions can lead to various biological effects, including potential mutagenic and carcinogenic activities .

類似化合物との比較

1-nitrosopyrrolidin-3-ol can be compared with other similar compounds, such as:

N-Nitrosopyrrolidine: Both compounds are nitroso derivatives of pyrrolidine, but this compound has a hydroxyl group at the 3-position, which can influence its reactivity and biological activity.

N-Nitrosomorpholine: This compound is another nitroso derivative with a different ring structure, leading to distinct chemical and biological properties.

N-Nitrosopiperidine: Similar to this compound, this compound is a nitroso derivative of a nitrogen-containing heterocycle, but with a different ring size and substitution pattern.

This compound’s unique structure, with the hydroxyl group at the 3-position, distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.

生物活性

1-Nitrosopyrrolidin-3-ol (NPYROL) is a nitroso compound that has garnered attention due to its potential biological activities and implications in pharmacology and toxicology. This article explores the compound's biological activity, focusing on its mechanisms, effects, and relevant research findings.

This compound has the molecular formula and a molecular weight of 116.06 g/mol. It is classified as an N-nitroso compound, which are known for their carcinogenic properties due to their ability to form electrophilic alkylating agents in biological systems .

The biological activity of NPYROL is primarily linked to its ability to form reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. The mechanism involves:

- Alkylation : NPYROL can undergo metabolic activation to generate reactive species that alkylate DNA, leading to mutations and potentially carcinogenesis .

- Genotoxicity : Studies indicate that N-nitroso compounds, including NPYROL, exhibit genotoxic effects in various animal models, contributing to their classification as probable human carcinogens by the International Agency for Research on Cancer (IARC) .

Carcinogenicity

Research has demonstrated that NPYROL is associated with tumor formation in experimental models. For instance:

- In studies involving rats, NPYROL was shown to induce liver tumors but not esophageal tumors, contrasting with similar compounds like N-nitrosopiperidine which are potent esophageal carcinogens .

- The differing carcinogenic profiles are believed to result from variations in metabolic activation pathways among different tissues .

Comparative Analysis with Similar Compounds

The biological activity of NPYROL can be contrasted with other nitroso compounds:

| Compound | Carcinogenicity | Target Tissues | Mechanism of Action |

|---|---|---|---|

| This compound | Liver tumors | Liver | Alkylation of DNA |

| N-Nitrosopiperidine | Esophageal tumors | Esophagus | Alkylation and metabolic activation |

| N-Nitrosomorpholine | Varies | Various | Alkylation; less studied |

Case Studies and Research Findings

Several studies have explored the biological implications of NPYROL:

- Metabolic Activation : A study investigating the metabolism of NPYROL found that it undergoes bioactivation via cytochrome P450 enzymes, leading to the formation of reactive metabolites capable of inducing DNA damage .

- Genotoxicity Assessment : In vivo studies have demonstrated significant increases in tumor incidence following exposure to NPYROL in specific strains of mice, highlighting its potential as a genotoxic agent .

- Pharmaceutical Implications : The presence of nitrosamines like NPYROL in pharmaceutical products has raised concerns regarding quality control and safety standards. Regulatory bodies recommend rigorous testing for nitrosamine impurities due to their potential health risks .

特性

IUPAC Name |

1-nitrosopyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-4-1-2-6(3-4)5-8/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZKGLWJXJTZJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020998 | |

| Record name | N-Nitroso-3-hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56222-35-6 | |

| Record name | 1-Nitroso-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56222-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-1-nitrosopyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056222356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-3-hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitrosopyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Nitroso-3-pyrrolidinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVQ8FD4H68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。